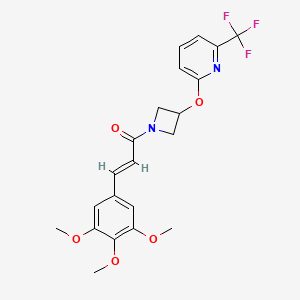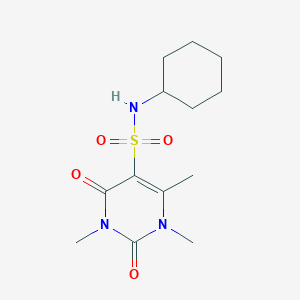![molecular formula C14H10F3N3OS B2942924 2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile CAS No. 400088-18-8](/img/structure/B2942924.png)
2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile is an organic compound characterized by its distinctive structure that incorporates pyrimidine and benzene rings, along with nitrile and trifluoromethyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically starts with commercially available pyrimidine and benzene derivatives.
Reaction Steps: : A multi-step process involving nucleophilic substitution, thiol-methylation, and nitrile addition reactions.
Conditions: : Reactions are generally carried out under controlled temperatures, often using catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Scale-Up: : For industrial-scale production, continuous flow synthesis methods may be employed to ensure consistent quality and yield.
Optimization: : Techniques such as high-pressure liquid chromatography (HPLC) are utilized to purify the compound, maximizing the efficiency and cost-effectiveness of the process.
化学反応の分析
Oxidation: : This compound undergoes oxidation reactions, which can introduce additional functional groups or alter its reactivity.
Reduction: : Reduction reactions may modify the nitro or carbonyl functionalities, often using hydrogenation or metal hydride reagents.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, allowing for the introduction or exchange of substituents on both the pyrimidine and benzene rings.
Common Reagents and Conditions
Oxidation: : Chromium trioxide (CrO3), Potassium permanganate (KMnO4)
Reduction: : Sodium borohydride (NaBH4), Hydrogen gas (H2) with a palladium catalyst
Substitution: : Halogens (Br2, Cl2), Alkyl halides (R-X)
Major Products Formed
The products vary depending on the reaction type but often include further functionalized derivatives of the original compound with enhanced properties or reactivity.
科学的研究の応用
Chemistry
Catalysis: : Functions as a ligand in transition metal-catalyzed reactions due to its unique electronic properties.
Organic Synthesis: : Serves as an intermediate in the preparation of more complex molecules.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its binding affinity.
Biological Probes: : Used in studies to understand biochemical pathways.
Medicine
Drug Development: : Investigated for its potential therapeutic effects, particularly in treating cancers or inflammatory diseases.
Pharmacokinetics: : Studied for its absorption, distribution, metabolism, and excretion profiles.
Industry
Material Science: : Utilized in the development of advanced materials with specific electronic properties.
Agrochemicals: : Examined as a potential active ingredient in pesticides or herbicides.
作用機序
The compound exerts its effects primarily through its interaction with biological targets such as enzymes and receptors. Its mechanism involves binding to active sites or allosteric sites, thereby inhibiting or modulating the activity of these targets. The trifluoromethyl and nitrile groups play crucial roles in this binding process, enhancing the compound's specificity and potency.
類似化合物との比較
Unique Aspects
Functional Groups: : The combination of trifluoromethyl, nitrile, and sulfur groups in one molecule.
Biological Activity: : Higher specificity and potency in enzyme inhibition compared to similar molecules.
Similar Compounds
2-(Bromomethyl)-[1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidinyl]benzenecarbonitrile
2-({[1-Methyl-6-oxo-4-(chloromethyl)-1,6-dihydropyrimidinyl]sulfanyl}methyl)benzenecarbonitrile
2-({[1-Methyl-6-oxo-4-(fluoromethyl)-1,6-dihydropyrimidinyl]sulfanyl}methyl)benzenecarbonitrile
These compounds share structural similarities but differ in the nature of their functional groups and specific applications.
There you go! A comprehensive dive into this intriguing compound. Anything else you’d like to explore?
特性
IUPAC Name |
2-[[1-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3OS/c1-20-12(21)6-11(14(15,16)17)19-13(20)22-8-10-5-3-2-4-9(10)7-18/h2-6H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANDJZSDOWCFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SCC2=CC=CC=C2C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
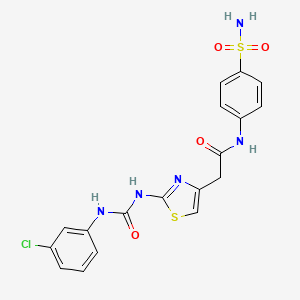
![9-cyclohexyl-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2942843.png)
![N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2942844.png)
![N-(2,4-dimethoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2942846.png)
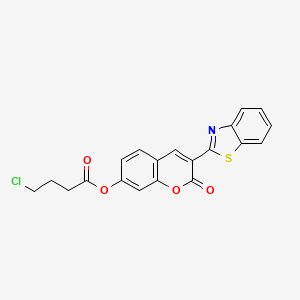
![5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B2942849.png)
![2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2942850.png)
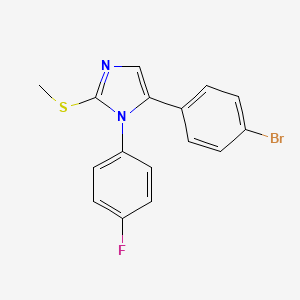
![N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2942857.png)
![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2942858.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine](/img/structure/B2942859.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2942862.png)
